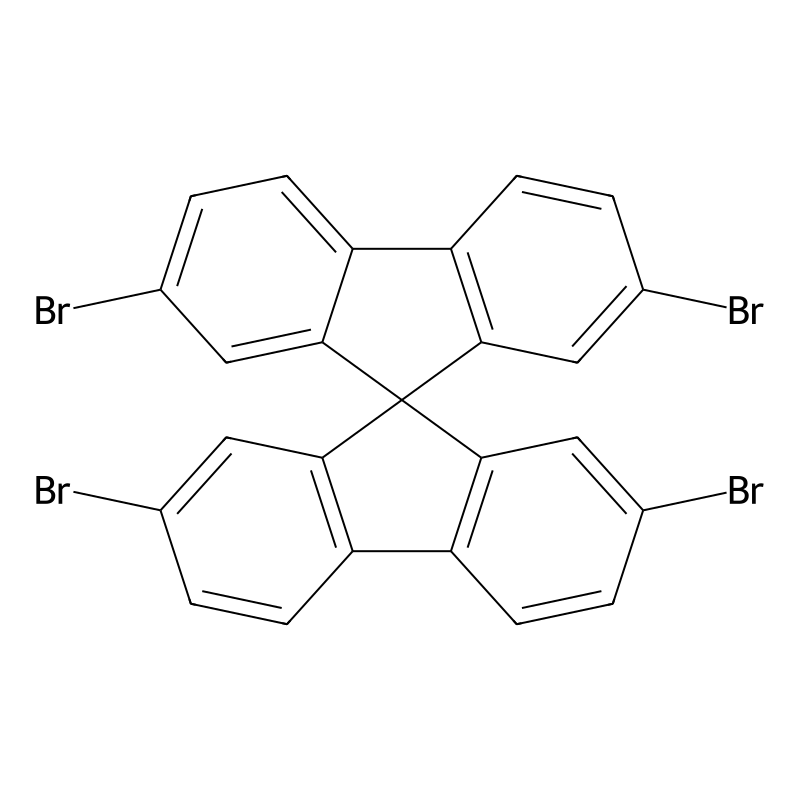

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (sometimes abbreviated as TBSBF) is a spirobifluorene (SBF) derivative and finds its primary application in scientific research as a blue-emitting material in organic light-emitting diodes (OLEDs) [, ].

OLEDs are a type of display technology that utilizes organic thin films to generate light. They offer several advantages over traditional displays, including:

- Higher efficiency: OLEDs can convert a larger portion of electrical energy into light compared to traditional displays, leading to lower power consumption.

- Wider viewing angles: OLEDs offer excellent viewing angles, with minimal color or brightness shift even when viewed from an angle.

- Thinner and lighter displays: The organic nature of the materials used in OLEDs allows for the creation of very thin and lightweight displays.

TBSBF contributes to these advantages by offering several key properties beneficial for OLED applications:

- High thermal stability: TBSBF possesses a high glass transition temperature, making it resistant to heat degradation, which is crucial for the long-term stability of OLED devices [].

- Excellent film-forming properties: TBSBF readily forms amorphous (non-crystalline) films, facilitating the creation of uniform and efficient light-emitting layers in OLEDs [].

- Tunability: The presence of four bromine atoms on the molecule allows for further chemical modifications, enabling researchers to tailor the properties of TBSBF for specific OLED applications [].

These properties make TBSBF a valuable material for researchers studying and developing next-generation OLED technology.

Other Potential Applications

While the primary research focus of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene lies in OLEDs, ongoing research explores its potential applications in other areas, including:

- Organic photovoltaics (OPVs): Similar to OLEDs, OPVs are organic devices that convert light into electricity. Researchers are investigating the use of TBSBF in OPV development due to its good film-forming properties and potential for efficient light harvesting.

- Chemical sensors: The unique properties of TBSBF, such as its response to changes in its environment, are being explored for the development of chemical sensors.

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is a halogenated organic compound characterized by its spirobifluorene structure, which consists of two fluorene units linked through a spiro carbon atom. Its chemical formula is C25H12Br4, and it has a molecular weight of 631.98 g/mol. This compound is known for its excellent thermal and chemical stability, making it suitable for various applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

The compound is synthesized by the bromination of 9,9'-spirobifluorene using bromine as the oxidizing agent in the presence of iron(III) chloride as a catalyst. This results in the complete bromination of the benzene rings attached to the spirobifluorene core .

- Polymerization Reactions: It can be polymerized using catalysts such as bis-(1,5-cyclooctadiene)nickel(0) to form thermally and chemically stable polymers that exhibit high surface areas .

- Amination Reactions: The compound can be subjected to site-selective amination reactions which allow for further functionalization and modification of its structure .

The uniqueness of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene lies in its fully brominated structure which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in advanced electronic applications where performance and durability are critical.

Interaction studies involving 2,2',7,7'-tetrabromo-9,9'-spirobifluorene primarily focus on its reactivity with other chemical species during polymerization and functionalization processes. The presence of multiple bromine atoms allows for diverse coupling reactions that can modify its electronic properties and improve performance in electronic devices .

Several compounds are structurally or functionally similar to 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. These include:

- 9,9'-Spirobifluorene: The parent compound that lacks bromination but serves as a precursor.

- Tetrakis(pyren-1-yl)-9,9'-spirobifluorene: A derivative used in OLED applications that exhibits broad-spectrum luminescence.

- Brominated Fluorenes: Other brominated derivatives of fluorene compounds used in similar applications.

Comparison TableCompound Name Structural Features

XLogP3

9.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structural Features |

XLogP3 9.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Wikipedia

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|